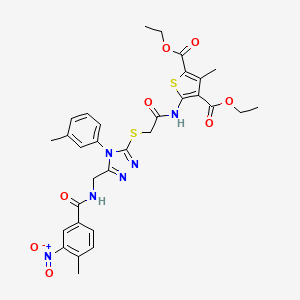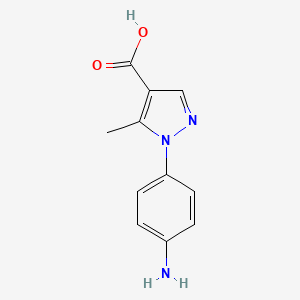![molecular formula C8H13N3S B2396948 [(Z)-(3-metilciclohex-2-en-1-ilideno)amino]tiourea CAS No. 861316-71-4](/img/structure/B2396948.png)
[(Z)-(3-metilciclohex-2-en-1-ilideno)amino]tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications .
Aplicaciones Científicas De Investigación
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
Thiourea derivatives have been known to exhibit a wide range of biological activities, including anticancer activity . They have been shown to have significant selectivity towards different cancer cell lines .
Mode of Action
It has been suggested that thiourea derivatives can induce apoptosis in cancer cells . For instance, one study showed that a thiourea derivative induced the activation of caspase-12 and CHOP, which triggered apoptotic signaling via the ROS-dependent endoplasmic reticulum pathway and arrested the cell cycle at the S phase .
Biochemical Pathways
Based on the known effects of thiourea derivatives, it can be inferred that they may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Based on the known effects of thiourea derivatives, it can be inferred that they may induce apoptosis in cancer cells and arrest the cell cycle .
Safety and Hazards
Thiourea has been labeled with hazard statements H302, H351, H361, and H411, indicating that it is harmful if swallowed, may cause cancer, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects . The safety data for “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” specifically is not available in the sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea typically involves the reaction of an isothiocyanate with an amine. One common method is the condensation of 3-methylcyclohex-2-en-1-amine with thiocarbamoyl chloride under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure but similar chemical properties.
Isothiourea: A tautomeric form of thiourea with distinct reactivity.
N,N’-disubstituted thioureas: Compounds with two organic groups attached to the nitrogen atoms, offering different biological activities.
Uniqueness
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea stands out due to its unique structure, which combines the properties of a cyclohexene ring with the reactivity of a thiourea moiety. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and catalysis .
Propiedades
IUPAC Name |
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRPMZEKVIQMF-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=S)N)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=S)N)/CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2396866.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2396872.png)

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)


![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)



![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-(acetamidosulfonyl)phenyl]acetamide](/img/structure/B2396887.png)

